Benzenamine, 5-(difluoromethoxy)-2-iodo-
Description
Benzenamine, 5-(difluoromethoxy)-2-iodo- is an aromatic amine derivative featuring a benzene ring substituted with an iodine atom at the 2-position and a difluoromethoxy group (–OCF₂) at the 5-position.
Properties
Molecular Formula |
C7H6F2INO |
|---|---|
Molecular Weight |
285.03 g/mol |
IUPAC Name |
5-(difluoromethoxy)-2-iodoaniline |
InChI |
InChI=1S/C7H6F2INO/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,7H,11H2 |
InChI Key |
HECHZCVKEZWBDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features :
- Iodo Substituent : The iodine atom at position 2 introduces steric bulk and polarizability, influencing reactivity and electronic properties.
- Difluoromethoxy Group : The –OCF₂ group at position 5 is electron-withdrawing, enhancing stability against metabolic degradation compared to methoxy (–OCH₃) groups .
- Molecular Formula: Likely C₇H₆F₂INO (estimated based on analogs like 4-chloro-5-(difluoromethoxy)-2-fluoroaniline, C₇H₅ClF₃NO ).
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares Benzenamine, 5-(difluoromethoxy)-2-iodo- with structurally similar compounds:
Reactivity and Stability
- Electrophilic Substitution : The iodine atom at position 2 directs further substitution to the para and ortho positions. However, steric hindrance from iodine may slow reactions compared to fluoro or chloro analogs (e.g., 4-chloro-5-(difluoromethoxy)-2-fluoroaniline) .
- Metabolic Stability : The difluoromethoxy group enhances resistance to oxidative degradation compared to methoxy derivatives (e.g., 2-iodo-4-methoxyaniline) .
- Photostability : Iodo-substituted anilines (e.g., 2-iodoaniline) are prone to light-induced decomposition, necessitating storage in dark conditions .
Challenges and Limitations
- Steric Effects : The bulky iodine atom may complicate regioselective synthesis or purification.
- Cost : Iodine and fluorinated reagents increase production expenses compared to chloro or methoxy derivatives.
Preparation Methods
Electrophilic Aromatic Substitution
Electrophilic iodination of 5-(difluoromethoxy)aniline leverages the activating nature of the amino group. However, the amino group predominantly directs electrophiles to the para-position, necessitating strategic modifications to achieve ortho-iodination.
Procedure:
-
Substrate Preparation : Start with 5-(difluoromethoxy)aniline, synthesized via nucleophilic substitution of a phenolic precursor with chlorodifluoromethane (ClCFH) under alkaline conditions.
-
Iodination :
-
React 5-(difluoromethoxy)aniline with iodine (I) and potassium iodide (KI) in acetonitrile under oxygen pressure (10 bar) at 180°C.
-
Mechanism : I/KI generates I electrophiles, while O oxidizes HI byproducts, preventing reversibility. The amino group activates the ring, but high-temperature conditions may promote ortho-selectivity through kinetic control.
-
Challenges:
-
Competing para-iodination and over-iodination.
-
Yield optimization requires precise control of stoichiometry (I: 0.5 equiv, KI: 0.6 equiv).
Sequential Functionalization via Intermediate Nitro Derivatives
Nitration Followed by Reduction and Iodination
This route prioritizes introducing the difluoromethoxy group early, followed by nitration, reduction, and iodination.
Procedure:
-
Difluoromethoxy Introduction :
-
Nitration Adjustment :
-
Reduction :
-
Selective Iodination :
Advantages:
Metal-Catalyzed Cross-Coupling Approaches
Ullmann-Type Coupling
Palladium or copper catalysts enable direct coupling of iodoarenes with difluoromethoxy precursors.
Procedure:
Key Considerations:
Comparative Analysis of Methods
Emerging Strategies and Innovations
Radical Difluoromethoxylation
Recent advances in radical chemistry enable late-stage difluoromethoxylation. For example, photoredox catalysis with CFH radicals generated from ClCFH or BrCFH can functionalize arenes. Applied to 2-iodoaniline, this method could streamline synthesis but remains exploratory.
Q & A
Q. Table: Differentially Expressed Genes in A. flavus
| Gene | Function | Fold Change (log₂) |
|---|---|---|
| aflR | Aflatoxin regulator | -4.2 |
| nor1 | Aflatoxin biosynthesis | -3.8 |
| cat1 | Catalase (oxidative stress) | +2.1 |
How do electronic effects of substituents modulate the compound’s reactivity in electrophilic substitutions?
Methodological Answer:
The electron-withdrawing iodine (-I effect) and difluoromethoxy (-OCF₂H, mixed inductive/resonance effects) groups deactivate the benzene ring, directing electrophiles to the para position relative to iodine. Computational studies (DFT) show:
- Charge Distribution : C-4 (para to iodine) has the highest electron density (Mulliken charge: -0.12) .
- Reactivity in Nitration : Nitration occurs at C-4, confirmed by HPLC and ¹H NMR .
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